molecular formula C6H8F3NS B1436169 1,1,1-Trifluoro-5-isothiocyanatopentane CAS No. 1549699-16-2

1,1,1-Trifluoro-5-isothiocyanatopentane

Cat. No.: B1436169
CAS No.: 1549699-16-2
M. Wt: 183.2 g/mol
InChI Key: CXSRZQIDYUCPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-5-isothiocyanatopentane is a useful research compound. Its molecular formula is C6H8F3NS and its molecular weight is 183.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorinated Epoxy Propane Synthesis

The stereocontrolled synthesis of 1,1,1-trifluoro-2,3-epoxypropane from 1,1,1-trifluoro-3-(phenylthio)propan-2-ol demonstrates the use of fluorinated compounds in creating epoxides with high enantiomeric purity. These compounds have potential applications in organic synthesis and materials science due to their unique reactivity and properties (Shimizu, Sugiyama, & Fujisawa, 1996).

Luminescence in Ytterbium Complexes

Fluorinated ligands, including those related to trifluoromethylated derivatives, have been used to modulate the luminescence properties of ytterbium(III) complexes. This research has implications for the development of optical materials and sensors (Martín‐Ramos et al., 2013).

Trifluoromethylthiolation Reagents

Research into shelf-stable electrophilic reagents for trifluoromethylthiolation highlights the importance of fluorinated compounds in pharmaceutical and agrochemical sciences. These reagents facilitate the incorporation of the trifluoromethylthio group into molecules, improving their lipophilicity and metabolic stability (Shao, Xu, Lu, & Shen, 2015).

Stereoelectronic Interactions

Theoretical studies on fluorinated cyclohexanes and related structures provide insight into the role of fluorine atoms in influencing molecular geometry and reactivity through stereoelectronic interactions. This research has implications for the design of fluorinated drugs and materials (Juaristi & Notario, 2016).

Fluorinated Allenes Synthesis

The synthesis of 1,1-difluoroallenes from trifluoro-2-iodoethane showcases the utility of fluorinated intermediates in organic synthesis, particularly in the construction of complex molecular architectures (Oh, Fuchibe, & Ichikawa, 2011).

Properties

IUPAC Name

1,1,1-trifluoro-5-isothiocyanatopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NS/c7-6(8,9)3-1-2-4-10-5-11/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSRZQIDYUCPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C=S)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.